molecular formula C10H11Br2N B13302059 4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13302059
M. Wt: 305.01 g/mol
InChI Key: PVLXEWNHJILMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the bromination of a suitable indole precursor. One common method is the bromination of 3,3-dimethyl-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole core can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the indole core.

Major Products Formed

The major products formed from these reactions include substituted indoles, which can be further functionalized for various applications in medicinal chemistry and material science.

Scientific Research Applications

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.

    Biology: Indole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

    Medicine: The compound can be used to develop new pharmaceuticals targeting various diseases.

    Industry: It is used in the synthesis of organic materials, including dyes and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to improved efficacy. The indole core can also participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dibromo-1H-indole
  • 3,3-dimethyl-2,3-dihydro-1H-indole
  • 4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Uniqueness

4,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine atoms and the dihydroindole core This combination imparts distinct electronic and steric properties, making it a versatile intermediate for synthesizing various functionalized indoles

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

4,7-dibromo-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11Br2N/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3

InChI Key

PVLXEWNHJILMKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)Br)Br)C

Origin of Product

United States

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